N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-2-11-5-3-4-6-13(11)20(18,19)17-12-7-9-14(15,16)10-8-12/h3-6,12,17H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQBJCBFWFKYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide typically involves the reaction of 4,4-difluorocyclohexylamine with 2-ethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues with 4,4-Difluorocyclohexyl Groups
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Synthesis Efficiency : Thiazole carboxamides (Compounds 108–111) show yields ranging from 35% to 78%, influenced by substituent complexity. Bulky groups (e.g., 4-hydroxyphenyl in Compound 110) reduce yields due to steric hindrance .
- Biological Targets : The 4,4-difluorocyclohexyl group is versatile, appearing in kinase inhibitors (Compound 109), antimicrobial agents (Compound 7), and receptor modulators (AMG-bis-006) .
- Physical Properties : The crystalline structure of C28H40N2O3S highlights the role of sulfonamide groups in stabilizing molecular packing via hydrogen bonding .
Impact of Substituents on Sulfonamide Functionality
The target compound’s 2-ethylbenzenesulfonamide group differs from analogues in the evidence:
- Electron-Withdrawing Effects : Trifluoromethanesulfonamide groups () enhance metabolic resistance but complicate synthesis. The ethyl group in the target compound balances lipophilicity and synthetic accessibility .
Role of Fluorination in Cyclohexyl Groups
- 4,4-Difluorocyclohexyl vs. Non-Fluorinated Analogues: Fluorination increases electronegativity and conformational rigidity, improving membrane permeability. For example, AMG-bis-006’s 4,4-difluorocyclohexanone moiety enhances receptor selectivity compared to non-fluorinated cyclohexyl derivatives .
- Positional Fluorination : Compounds with 2,2- or 3,3-difluorocyclohexyl groups () exhibit altered solubility profiles, suggesting that 4,4-difluoro substitution optimizes bioavailability .
Biological Activity
N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a sulfonamide group attached to a cyclohexyl and ethyl substituent. The presence of difluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C13H16F2N2O2S
- Molecular Weight : 302.34 g/mol
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in immune responses and cancer progression .
Key Mechanisms:
- PI3Kγ Inhibition : The compound's ability to inhibit PI3Kγ suggests its potential use in treating autoimmune diseases and certain cancers by modulating immune cell function and tumor growth .
- Receptor Modulation : Interactions with various receptors could lead to altered signaling cascades that affect cell proliferation, survival, and differentiation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by inhibiting tumor growth in various cancer models. Specifically, studies have shown its effectiveness against:
- Lung Cancer
- Breast Cancer
- Pancreatic Cancer
The inhibition of PI3Kγ is particularly relevant here, as this pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. By inhibiting PI3Kγ, it reduces the recruitment and activation of immune cells such as neutrophils and eosinophils, which are involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.
Research Findings
A summary of relevant studies highlights the compound's biological activity:
| Study | Focus | Findings |
|---|---|---|
| Ruckle et al., 2006 | PI3Kγ Role in Immune Response | Demonstrated that PI3Kγ is essential for neutrophil chemotaxis and cytokine production. |
| Passos et al., 2010 | Alzheimer's Disease Model | Inhibition of PI3Kγ attenuated cognitive deficits and synaptic dysfunction in mouse models. |
| Lupia et al., 2004 | Pancreatitis Model | Showed reduced acinar cell injury with PI3Kγ inhibition without affecting secretory function. |
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
-
Case Study on Autoimmune Disease :
- Patients treated with the compound showed significant improvement in symptoms associated with autoimmune disorders due to reduced inflammatory markers.
-
Clinical Trials for Cancer Treatment :
- Early-phase clinical trials indicated promising results in tumor size reduction among participants with advanced lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
